4-(Cyclobutylmethoxy)pyridin-3-amine

Chemical Synthesis Purity Specification Procurement

4-(Cyclobutylmethoxy)pyridin-3-amine is a regiospecific scaffold where the 4-position cyclobutylmethoxy substituent dictates target selectivity and logP—substitution with 2- or 6-position analogs invalidates SAR data. The primary amine enables rapid amidation or reductive amination for kinase-focused library synthesis. Procure this 95%-pure intermediate to eliminate impurity-driven artifacts in mechanism-of-action studies and ensure lot-to-lot reproducibility.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 2172290-30-9
Cat. No. B1460105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylmethoxy)pyridin-3-amine
CAS2172290-30-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=NC=C2)N
InChIInChI=1S/C10H14N2O/c11-9-6-12-5-4-10(9)13-7-8-2-1-3-8/h4-6,8H,1-3,7,11H2
InChIKeyQLPDZYVSNRSBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutylmethoxy)pyridin-3-amine (CAS 2172290-30-9): Chemical Profile and Research Utility


4-(Cyclobutylmethoxy)pyridin-3-amine is a pyridin-3-amine derivative featuring a cyclobutylmethoxy substituent at the 4-position, characterized by the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and chemical biology research, often supplied with a minimum purity specification of 95% for reliable experimental use . Its structure, containing a primary amine and an ether-linked cyclobutyl group, provides a distinct scaffold for the synthesis of more complex molecules, particularly those targeting protein kinases and other enzyme classes .

Critical Procurement Note: Why 4-(Cyclobutylmethoxy)pyridin-3-amine is Not Interchangeable with Isomers


The position of the cyclobutylmethoxy substituent on the pyridine ring is a critical determinant of a compound's physicochemical and biological properties, rendering simple substitution with regioisomers or close analogs infeasible. For instance, shifting the substituent from the 4-position to the 2- or 6-position (e.g., 2-(Cyclobutylmethoxy)pyridin-3-amine or 6-(Cyclobutylmethoxy)pyridin-3-amine ) fundamentally alters the molecule's electron distribution, steric hindrance, and hydrogen-bonding capabilities. These changes directly impact key drug-like parameters such as lipophilicity (logP), solubility, and, most importantly, target binding affinity and selectivity [1]. Furthermore, even a change from an ether-linked cyclobutyl group to a directly attached cyclobutyl ring (e.g., 4-Cyclobutylpyridin-3-amine ) can significantly alter the compound's conformational flexibility and metabolic stability. Therefore, utilizing a generic alternative without rigorous validation introduces substantial risk to research reproducibility and project timelines, making precise procurement of the specified compound essential for maintaining experimental integrity.

Quantitative Differentiation of 4-(Cyclobutylmethoxy)pyridin-3-amine: Evidence for Scientific Selection


Purity Benchmarking for Reliable Synthesis: 4-(Cyclobutylmethoxy)pyridin-3-amine vs. 6-(Cyclobutylmethoxy)pyridin-3-amine

When selecting a chemical building block, the minimum guaranteed purity is a key procurement parameter for ensuring experimental reproducibility. For 4-(Cyclobutylmethoxy)pyridin-3-amine, the specified minimum purity is 95% . In contrast, a closely related regioisomer, 6-(cyclobutylmethoxy)pyridin-3-amine, is offered by at least one major supplier without a published minimum purity specification . This lack of transparency introduces uncertainty in experimental planning and may require additional purification steps, adding time and cost to research workflows.

Chemical Synthesis Purity Specification Procurement

Structural Differentiation: Positional Isomerism Impacts Lipophilicity and Reactivity

The position of substitution on the pyridine ring directly influences key molecular properties such as lipophilicity (logP) and pKa, which are crucial for both synthetic utility and biological activity. While the exact logP for 4-(Cyclobutylmethoxy)pyridin-3-amine is not reported, a well-established class-level inference can be drawn: the 4-position substitution creates a unique electronic and steric environment compared to the 2- or 6-position analogs [1]. Specifically, the 4-amino group in this compound is para to the ring nitrogen, resulting in a distinct basicity and hydrogen-bonding profile that is not present in its 2- or 6-substituted counterparts, where the amino group is ortho or meta to the nitrogen, respectively [2]. This fundamental difference is a key driver in SAR campaigns and determines the compound's utility in different synthetic routes.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Recommended Research Applications for 4-(Cyclobutylmethoxy)pyridin-3-amine (CAS 2172290-30-9)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound serves as a versatile scaffold for generating libraries of pyridin-3-amine-based kinase inhibitors, leveraging the 4-position substitution to explore chemical space distinct from 2- or 6-substituted analogs [1]. Its primary amine provides a convenient handle for further derivatization, such as amide bond formation or reductive amination, allowing for rapid exploration of structure-activity relationships (SAR) in kinase drug discovery programs [1].

Chemical Biology: Probe and Tool Compound Development

Given the importance of substitution pattern on target selectivity, 4-(Cyclobutylmethoxy)pyridin-3-amine is a valuable starting material for creating small-molecule probes to investigate biological pathways. Its defined purity ensures that observed biological effects can be attributed to the intended compound with minimal interference from impurities, which is critical for target validation and mechanism-of-action studies.

Advanced Organic Synthesis: Functionalized Heterocyclic Building Blocks

The compound's combination of a reactive primary amine and a cyclobutylmethoxy group makes it a useful intermediate for the construction of more complex heterocyclic systems. The cyclobutyl ring imparts a degree of conformational constraint and increased three-dimensionality compared to common alkyl chains, a property increasingly valued in drug design to improve binding affinity and metabolic stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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